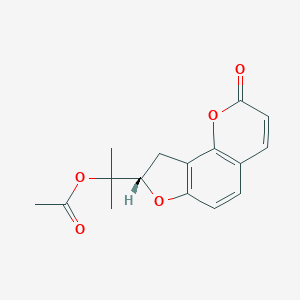

Columbianetin acetate

Description

This compound has been reported in Cnidium monnieri, Murraya siamensis, and other organisms with data available.

from Angelica pubescens; RN given refers to (S)-isomer; RN for cpd without isomeric designation not avail 9/92

Properties

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177755 | |

| Record name | Columbianetin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23180-65-6 | |

| Record name | Columbianetin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianetin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianetin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23180-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Columbianetin acetate, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Columbianetin Acetate: A Comprehensive Technical Guide to Natural Sources and Isolation for Drug Discovery Professionals

This guide provides an in-depth exploration of Columbianetin acetate, a furanocoumarin of significant interest in the scientific community for its potential therapeutic applications. We will delve into its primary natural sources, offering a comparative analysis of its abundance, and provide detailed, field-proven methodologies for its isolation and purification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to efficiently obtain this valuable natural product for further investigation.

Introduction to this compound: A Promising Furanocoumarin

This compound is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin.[1] These compounds are known for their diverse biological activities, and this compound is no exception. It is the acetate ester of Columbianetin, another bioactive coumarin.[2][3] The growing body of research on this compound highlights its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, analgesic, and antitumor properties.[3][4] Understanding its natural distribution and mastering its isolation are critical first steps in unlocking its full therapeutic potential.

Natural Sources and Comparative Abundance of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1] While several species have been identified as sources, the concentration of this compound can vary significantly. For researchers aiming to isolate this compound, selecting a plant source with a high yield is paramount.

Key Plant Sources:

-

Angelica pubescens Maxim. f. biserrata Shan et Yuan (Radix Angelicae Pubescentis): The roots of this plant, known as "Duhuo" in traditional Chinese medicine, are a particularly rich source of this compound.[4][5] Quantitative analysis has shown the content of this compound to be approximately 3.559 mg/g in the crude extract of Angelica pubescens radix.[4][6]

-

Cnidium monnieri (L.) Cusson: The fruits of Cnidium monnieri are another notable source of various coumarins, including this compound.[7][8] While quantitative data for this compound in this species is less specific in the reviewed literature, it is recognized as a significant constituent.

-

Peucedanum praeruptorum Dunn: The roots of this plant are known to contain a variety of pyranocoumarins and furanocoumarins.[9][10] While specific quantitative data for this compound was not found in the reviewed literature, the presence of a diverse array of coumarins suggests it may be a viable, albeit potentially less concentrated, source.[11][12]

-

Murraya species (Rutaceae family): Various parts of plants from the Murraya genus have been found to contain a wide range of coumarins, with some reports identifying this compound.[13]

Table 1: Comparative Abundance of this compound in Key Natural Sources

| Plant Species | Part Used | This compound Content (mg/g of extract) | Reference |

| Angelica pubescens Maxim. f. biserrata Shan et Yuan | Root | 3.559 | [4][6] |

| Cnidium monnieri (L.) Cusson | Fruit | Present, but specific quantitative data is limited in the reviewed literature. | [7][8] |

| Peucedanum praeruptorum Dunn | Root | Present, but specific quantitative data is limited in the reviewed literature. | [9][10] |

Based on the available data, Angelica pubescens radix stands out as the most promising source for the targeted isolation of this compound due to its documented high concentration.

Principles of Isolation: A Scientist's Perspective

The isolation of this compound from its natural matrix is a multi-step process that leverages its physicochemical properties. As a moderately polar furanocoumarin, its solubility and chromatographic behavior are key to a successful separation.

The general workflow involves:

-

Extraction: The initial step aims to liberate the target compound from the plant material into a solvent. The choice of solvent is critical and is based on the polarity of this compound.

-

Enrichment/Pre-purification: The crude extract is a complex mixture. This step aims to remove a significant portion of impurities, thereby concentrating the desired compound.

-

Chromatographic Purification: This is the core of the isolation process, where this compound is separated from other closely related compounds based on its differential affinity for a stationary phase and a mobile phase.

-

Final Purification and Characterization: The final step involves obtaining the compound in a highly pure form and confirming its identity and purity using analytical techniques.

The causality behind these steps lies in the systematic exploitation of differences in polarity, molecular size, and other physical properties between this compound and the vast array of other phytochemicals present in the plant extract.

Detailed Isolation and Purification Protocols

This section provides two detailed, field-proven protocols for the isolation of this compound, primarily focusing on Angelica pubescens radix as the starting material.

Protocol 1: Solvent Extraction, Macroporous Resin Enrichment, and Preparative HPLC

This protocol is adapted from methodologies developed for the isolation of similar coumarins from Angelica pubescens and offers a robust and scalable approach.

Step 1: Extraction

-

Material Preparation: Obtain dried roots of Angelica pubescens. Grind the roots into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Selection Rationale: A 70% ethanol-water mixture is an excellent choice for extracting coumarins. The ethanol component effectively dissolves the moderately polar this compound, while the water helps to extract more polar compounds and facilitates penetration into the plant tissue.

-

Extraction Procedure:

-

Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction under reflux for 2 hours. This elevated temperature increases the solubility and diffusion rate of the target compound.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Step 2: Enrichment using Macroporous Resin Chromatography

-

Resin Selection Rationale: Macroporous resins, such as HP-20 or similar non-polar resins, are effective for enriching moderately polar compounds from aqueous-based extracts. They work on the principle of adsorption, where the target compounds are retained on the resin while highly polar impurities like sugars and salts are washed away.

-

Enrichment Procedure:

-

Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column.

-

Wash the column with water to remove polar impurities.

-

Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). This compound is expected to elute in the higher ethanol fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the enriched fractions and concentrate them.

-

Step 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Principle of Prep-HPLC: Prep-HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (e.g., C18 silica gel) and a mobile phase.

-

Prep-HPLC Conditions:

-

Column: A reversed-phase C18 column is ideal for separating moderately polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The optimal gradient will need to be developed based on the specific column and system but a starting point could be a linear gradient from 30% to 70% acetonitrile over 30-40 minutes.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 320-330 nm) is suitable for monitoring the elution.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

-

Post-Purification:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain pure, solid this compound.

-

dot

Sources

- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tissue Distribution of Four Major Coumarins after Oral Administration of Angelicae Pubescentis Radix Extract to Rats Using Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 11. Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bergapten and Geranyl Acetate: A Technical Guide to Their Chemistry, Bioactivity, and Synergistic Potential in Drug Discovery

Abstract: This technical guide provides an in-depth exploration of the furanocoumarin, bergapten (5-methoxypsoralen), and the acetate ester, geranyl acetate. It is designed for researchers, scientists, and professionals in drug development. The guide meticulously details the physicochemical properties, natural origins, and biosynthetic pathways of each compound. Furthermore, it delves into their distinct biological activities and mechanisms of action. A significant focus is placed on the potential for synergistic interactions between these two molecules, particularly in topical formulations. The document also includes comprehensive, step-by-step experimental protocols for the extraction, isolation, characterization, and bioactivity assessment of these compounds, aiming to equip researchers with the practical knowledge for further investigation.

Part 1: The Furanocoumarin - Bergapten (5-Methoxypsoralen)

Introduction to Furanocoumarins

Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan ring fused with a coumarin. These phytochemicals are particularly abundant in plants from the Rutaceae (citrus) and Apiaceae (carrot) families.[1][2] They are renowned for their photosensitizing properties, which are harnessed in treatments for skin disorders like psoriasis and vitiligo.[3][4]

Bergapten: Physicochemical Properties

Bergapten, also known as 5-methoxypsoralen, is a linear furanocoumarin. It presents as grayish-white or yellow crystals.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H8O4 | [5][6] |

| Molecular Weight | 216.19 g/mol | [5][6][7] |

| Melting Point | 188-193 °C (sublimes) | [6][7][8][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and methanol. | [7] |

| UV-Vis Absorption Maxima | 249 nm and 300 nm (in ethanol) | [9] |

| logP (o/w) | 2.035 - 2.3 | [7][8] |

Biosynthesis and Natural Sources

Bergapten is biosynthesized in plants via the shikimic acid pathway. This pathway produces umbelliferone, a key intermediate, which then undergoes prenylation and subsequent cyclization and modification to form bergapten.

Bergapten is found in a variety of plants, most notably in the essential oil of Bergamot orange (Citrus bergamia), from which it derives its name.[9] It is also present in other citrus fruits, figs (Ficus carica), and plants of the Heracleum genus.[10][11]

Caption: Simplified biosynthetic pathway of Bergapten.

Mechanism of Action and Biological Activities

The most prominent biological activity of bergapten is its photosensitizing effect. When exposed to UVA radiation, bergapten can intercalate into DNA and form covalent adducts with pyrimidine bases, particularly thymine.[3] This cross-linking of DNA inhibits replication and transcription, leading to cell cycle arrest and apoptosis.[1][3] This mechanism is the basis for its use in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders.[3]

Beyond photosensitization, bergapten has demonstrated a range of other biological activities, including:

-

Anticancer: It can induce apoptosis in breast cancer cells and has shown anti-tumoral effects in various cancer cell lines.[4][8][[“]]

-

Antimicrobial: Bergapten exhibits activity against certain bacteria and fungi.

-

Anti-inflammatory: It has been shown to possess anti-inflammatory properties.

Caption: Mechanism of Bergapten-induced phototoxicity.

Part 2: The Acetate Ester - Geranyl Acetate

Introduction to Acetate Esters in Natural Products

Acetate esters are a widespread class of organic compounds in nature, contributing significantly to the aroma and flavor of many fruits and flowers. They are esters of acetic acid and an alcohol. In the context of natural products, they often serve as pheromones, defense compounds, or signaling molecules.

Geranyl Acetate: Physicochemical Properties

Geranyl acetate is a monoterpene ester. It is a colorless liquid with a characteristic pleasant, fruity-floral (rose-like) aroma.[13][14]

| Property | Value | Source |

| Molecular Formula | C12H20O2 | [15] |

| Molecular Weight | 196.29 g/mol | [13][15] |

| Boiling Point | 245 °C | [13] |

| Density | ~0.907 g/cm³ | [15][16] |

| Refractive Index | 1.457 - 1.462 | [13][15] |

| Water Solubility | Insoluble | [14][16] |

Biosynthesis and Natural Sources

Geranyl acetate is synthesized in plants from geraniol, a common monoterpene alcohol. The biosynthesis of geraniol proceeds through the mevalonate pathway. Geraniol is then esterified with acetic acid, a reaction often catalyzed by specific enzymes, to form geranyl acetate.[13][15][17]

Geranyl acetate is a major constituent of many essential oils, including those from palmarosa, citronella, lemongrass, geranium, and neroli.[13][14]

Caption: Simplified biosynthetic pathway of Geranyl Acetate.

Biological Activities

Geranyl acetate is valued not only for its aromatic properties but also for its biological activities, which include:

-

Antimicrobial and Antifungal: It has shown efficacy against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory: Geranyl acetate exhibits anti-inflammatory effects.

-

Insect Repellent: It is a known insect repellent and is also used as a component in some insect pheromone formulations.

Part 3: Synergistic Interactions and Drug Development Applications

Co-occurrence in Essential Oils

Bergapten and geranyl acetate, along with other furanocoumarins and terpenes, often co-occur in the essential oils of citrus plants. This co-existence suggests a potential for synergistic or additive biological effects, which may have evolved as a chemical defense mechanism for the plant.

Potential for Synergistic Bioactivity

The combination of furanocoumarins and terpenoids, such as geranyl acetate, may lead to enhanced therapeutic effects.[18] Potential mechanisms for this synergy include:

-

Enhanced Skin Penetration: The lipophilic nature of geranyl acetate may improve the dermal absorption of bergapten in topical formulations.

-

Complementary Antimicrobial Action: The two compounds may target different microbial pathways, resulting in a broader spectrum of activity or a lower effective dose.

-

Modulation of Inflammation: Their combined anti-inflammatory properties could be beneficial in treating inflammatory skin conditions.

Caption: Hypothetical synergistic workflow of Bergapten and Geranyl Acetate.

Case Study: Formulation for Topical Applications

A key challenge in the development of topical drugs containing bergapten is its photosensitivity and potential for skin irritation.[4] Geranyl acetate could be a valuable excipient in such formulations. Its pleasant aroma can mask undesirable odors, and its potential to enhance penetration could allow for lower, safer concentrations of bergapten to be used. Further research is warranted to investigate the stabilizing effects of geranyl acetate on bergapten and to evaluate the safety and efficacy of such combination formulations.

Part 4: Experimental Protocols

Extraction and Isolation from Plant Material

This protocol describes a general method for the extraction and isolation of furanocoumarins and acetate esters from dried plant material, such as citrus peel.

Materials:

-

Dried and powdered plant material

-

Hexane or petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent system (e.g., hexane:ethyl acetate gradient)

-

Glass column

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Soxhlet Extraction:

-

Solvent Evaporation:

-

After extraction, cool the flask and concentrate the extract using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system.

-

Visualize the spots under a UV lamp. Furanocoumarins often fluoresce.

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

-

Purification:

-

Evaporate the solvent from the pooled fractions to obtain the isolated compounds.

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

Caption: Workflow for extraction and isolation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Bergapten Quantification:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[22][23]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 or 65:35 v/v).[22][23]

-

Detection: UV detector at a wavelength of 266 nm or 268.7 nm.[22][23]

-

Quantification: Based on a calibration curve prepared with a bergapten standard.[22][23]

Gas Chromatography-Mass Spectrometry (GC-MS) for Geranyl Acetate Profiling:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 240 °C) to separate the components of the essential oil.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: By comparing the mass spectra and retention times with those of a geranyl acetate standard and library data (e.g., NIST).

In Vitro Bioactivity Assay: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[24][25]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (Bergapten, Geranyl Acetate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Resazurin or other viability indicator

Procedure:

-

Prepare Inoculum: Grow the microorganism in broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine MIC:

-

After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours.[24]

-

The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change, or lack thereof, with the indicator).

-

Part 5: Conclusion and Future Directions

Bergapten and geranyl acetate are two naturally occurring compounds with distinct and valuable biological activities. While bergapten's photosensitizing properties are well-established in dermatology, the broader therapeutic potential of both compounds, particularly in combination, remains an exciting area for future research.

Future investigations should focus on:

-

Synergy Studies: Systematically evaluating the synergistic antimicrobial and anti-inflammatory effects of bergapten and geranyl acetate combinations.

-

Formulation Development: Designing and optimizing stable topical formulations that leverage the potential benefits of this combination, including enhanced efficacy and improved safety profiles.

-

Mechanistic Elucidation: Investigating the molecular mechanisms underlying any observed synergistic interactions.

The in-depth technical information and robust experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- Geranyl acetate (CAS N° 105-87-3) - ScenTree. (n.d.).

- bergaptene, 484-20-8 - The Good Scents Company. (n.d.).

- What is the mechanism of 5-Methoxypsoralen? - Patsnap Synapse. (2024, July 17).

- Biosynthesis Coupled to the Extraction of Geranyl Acetate in a Liquid-Gas System: Optimization of the Transesterification Reaction. (n.d.).

- GERANYL ACETATE - CAMEO Chemicals - NOAA. (n.d.).

- Geranyl Acetate | GYAN FLAVOURS EXPORT. (n.d.).

- Geranyl acetate (CAS N° 105-87-3) - ScenTree. (n.d.).

- Bergapten properties. (n.d.).

- Broth Microdilution Assay of the Two Essential Oils - Bio-protocol. (n.d.).

- Bergapten | C12H8O4 | CID 2355 - PubChem. (n.d.).

- Geranyl acetate - Wikipedia. (n.d.).

- HPLC analysis of the psoralen and bergapten separated and purified by... - ResearchGate. (n.d.).

- Bergapten (CAS 484-20-8): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.).

- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC. (n.d.).

- Biosynthesis pathway of angular furanocoumarins. - ResearchGate. (n.d.).

- Microwave-assisted Extraction and RP-HPLC Quantification of Bergapten from Pithecellobium dulce - Indian Journal of Pharmaceutical Sciences. (n.d.).

- [High-performance liquid chromatography for determination of psoralene, bergapten and apigenin in Ficus hirta Vahl] - PubMed. (n.d.).

- 484-20-8 CAS MSDS (Bergapten) Melting Point Boiling Point Density CAS Chemical Properties - ChemicalBook. (n.d.).

- [High-performance liquid chromatography for determination of psoralene, bergapten and apigenin in Ficus hirta Vahl]. | Sigma-Aldrich. (n.d.).

- Bergapten - Wikipedia. (n.d.).

- The biosynthesis of isopimpinellin - PubMed. (n.d.).

- Simultaneous Analysis of Bergapten and Schinifoline in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - MDPI. (2023, March 23).

- Crystal structure of bergapten: a photomutagenic and photobiologically active furanocoumarin - PMC. (n.d.).

- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.).

- Geranyl Acetate Synthesis in a Packed-Bed Reactor Catalyzed by Novozym in Supercritical Carbon Dioxide and in Supercritical Ethane - ACS Publications. (n.d.).

- Psoralen and Bergapten: In Silico Metabolism and Toxicophoric Analysis of Drugs Used to Treat Vitiligo - Publishing at the Library. (2009, December 5).

- Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC. (2021, December 2).

- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. (2024, July 30).

- Validation of Broth Macrodilution Volatilization Method for Testing of Essential Oils in Liquid and Vapor Phase: Chemical Composition, Cytotoxicity, and Antibacterial Effect of Indian Medicinal Plants against Pneumonia-Causing Pathogens - PMC. (n.d.).

- Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi - MDPI. (n.d.).

- Furanocoumarins investigated in the present study | Download Table - ResearchGate. (n.d.).

- Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. (n.d.).

- Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC. (2024, August 12).

- Biosynthetic pathways of bergaptol. - ResearchGate. (n.d.).

- Terpenoids and Coumarins Isolated from the Fruits of - ResearchGate. (2025, August 5).

- Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - Frontiers. (2024, January 3).

- Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020, August 1).

- (PDF) Flavonoids and Furanocoumarins Involved in Drug Interactions - ResearchGate. (2025, April 1).

- Chemistry and health effects of furanocoumarins in grapefruit - PMC. (n.d.).

- Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC. (2025, April 9).

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]

- 4. Bergapten - Wikipedia [en.wikipedia.org]

- 5. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 484-20-8 CAS MSDS (Bergapten) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. bergaptene, 484-20-8 [thegoodscentscompany.com]

- 9. webqc.org [webqc.org]

- 10. researchgate.net [researchgate.net]

- 11. The biosynthesis of isopimpinellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. gyanflavoursexport.com [gyanflavoursexport.com]

- 14. Geranyl acetate - Wikipedia [en.wikipedia.org]

- 15. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 16. GERANYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]

- 18. researchgate.net [researchgate.net]

- 19. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ijpsonline.com [ijpsonline.com]

- 23. [High-performance liquid chromatography for determination of psoralene, bergapten and apigenin in Ficus hirta Vahl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

In Vitro Biological Activity of Columbianetin Acetate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vitro biological activities of Columbianetin acetate, a natural coumarin with burgeoning interest in the scientific community. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and mechanistic underpinnings of this compound's effects, with a primary focus on its anti-cancer properties and plausible anti-inflammatory and neuroprotective potential.

Introduction to this compound

This compound is an acetylated derivative of the natural coumarin Columbianetin, found in plants of the Apiaceae family, such as Angelica pubescens[1]. While research on Columbianetin itself has revealed a spectrum of biological activities including anti-inflammatory, analgesic, and anti-proliferative effects, the acetate form is gaining attention for its potential therapeutic applications[1]. This guide will synthesize the current knowledge on this compound's in vitro bioactivity and provide detailed protocols for its investigation.

Section 1: Anti-Cancer Activity of this compound

Recent studies have illuminated the potential of this compound as an anti-cancer agent, particularly in the context of pancreatic cancer. Research has demonstrated its ability to inhibit the proliferation and migration of pancreatic cancer cells in vitro[1][2].

Mechanistic Insights: The E2F1/MND1 Pathway

The anti-cancer effect of this compound in pancreatic cancer has been linked to the downregulation of Meiotic nuclear divisions 1 (MND1)[1][2]. Bioinformatic analyses and subsequent cellular-level experiments suggest that this compound may exert its effect by modulating the transcription factor E2F1, which in turn regulates the expression of MND1[1][2]. MND1 is implicated in promoting the proliferation of tumor cells, and its inhibition presents a promising therapeutic strategy[1].

Signaling Pathway of this compound in Pancreatic Cancer Cells

Caption: A generalized workflow for investigating the anti-cancer effects of this compound.

Section 2: Putative Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, its parent compound, Columbianetin, has demonstrated such properties. It is plausible that this compound shares this activity. A common in vitro model to assess anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Proposed Mechanism: Inhibition of Inflammatory Mediators

Inflammation is often characterized by the overproduction of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Many natural compounds exert their anti-inflammatory effects by inhibiting the signaling pathways, such as the NF-κB pathway, that lead to the production of these mediators.

Experimental Protocols for Assessing Anti-Inflammatory Activity

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[3]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol:

-

Cell Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described for the NO assay.

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4][5]

Section 3: Potential Neuroprotective Effects

The neuroprotective potential of many natural compounds is an active area of research. While specific data for this compound is not yet widely available, its coumarin structure suggests it may possess neuroprotective properties, possibly through antioxidant and anti-apoptotic mechanisms. A common in vitro model for neuroprotection involves challenging neuronal cells with an oxidative stressor like hydrogen peroxide (H₂O₂).

Proposed Mechanism: Attenuation of Oxidative Stress and Apoptosis

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. Compounds with antioxidant properties can mitigate this damage. Additionally, preventing apoptosis, or programmed cell death, is a crucial aspect of neuroprotection.

Experimental Protocols for Assessing Neuroprotective Activity

Protocol:

-

Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as H₂O₂ (e.g., 100-200 µM), for 24 hours to induce oxidative stress and cell death.[6]

-

MTT Assay: Perform an MTT assay to assess cell viability as described previously.[7] An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

Protocol:

-

Cell Treatment: Treat SH-SY5Y cells with this compound and H₂O₂ as described above.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Quantitative data from the described assays should be presented in a clear and organized manner. Tables are an effective way to summarize key findings.

Table 1: Hypothetical Anti-proliferative Activity of this compound on Pancreatic Cancer Cells

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |

| PANC-1 | 24 | 75.2 ± 5.1 |

| 48 | 48.9 ± 3.8 | |

| 72 | 25.1 ± 2.3 | |

| AsPC-1 | 24 | 82.5 ± 6.3 |

| 48 | 55.7 ± 4.9 | |

| 72 | 30.4 ± 3.1 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| 0 (LPS only) | 100 ± 8.2 | 1250 ± 110 | 850 ± 75 |

| 10 | 85.3 ± 6.1 | 1020 ± 95 | 710 ± 62 |

| 25 | 62.1 ± 5.4 | 750 ± 68 | 520 ± 48 |

| 50 | 40.7 ± 3.9 | 480 ± 42 | 330 ± 30 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

This compound is an emerging natural compound with demonstrated in vitro anti-cancer activity and strong potential for anti-inflammatory and neuroprotective effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of this promising molecule. As with any scientific investigation, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining reliable and meaningful results.

References

-

Gao, Y., et al. (2023). This compound inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1. Frontiers in Oncology, 13, 1129481. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Gao, Y., et al. (2023). This compound inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1. Frontiers in Oncology, 13. [Link]

-

CytoSMART. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

-

Wang, Y., et al. (2019). Transwell In Vitro Cell Migration and Invasion Assays. Bio-protocol, 9(19), e3375. [Link]

-

TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. [Link]

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Stack Lab. (2006). Transwell Migration Assay Protocol. [Link]

-

Gao, Y., et al. (2023). This compound inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1. Frontiers in Oncology, 13. [Link]

-

Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

-

University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

Lee, J., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 103(1), 25.4.1-25.4.10. [Link]

-

Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

-

Bio-protocol. (2019). Measurement of IL-6, IL-8 and TNF-α proteins. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

University of Virginia. (n.d.). Scratch Assay protocol. [Link]

-

Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. [Link]

-

ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. [Link]

-

Pothacharoen, P., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2017, 9253848. [Link]

-

Chan, E. W. C., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(15), 4843. [Link]

-

JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. [Link]

-

Lee, D. G., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(18), 3338. [Link]

-

Park, S. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(20), 731-738. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Lee, Y. K., et al. (2008). The flavonoid quercetin inhibits pancreatic cancer growth in vitro and in vivo. Pancreas, 36(4), 366-372. [Link]

Sources

- 1. BIOCELL | Free Full-Text | this compound inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1 [techscience.com]

- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 3. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Anti-Inflammatory Mechanism of Columbianetin Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin acetate is a naturally occurring furanocoumarin, an acetate ester derived from its parent compound, columbianetin.[1] It is primarily isolated from medicinal plants such as Angelica pubescens f. biserrata and Murraya siamensis.[2][3] The roots of Angelica pubescens, known as "Duhuo" in traditional Chinese medicine, have been used for centuries to treat rheumatic arthralgia and other inflammatory conditions.[4] Modern pharmacological studies have begun to validate these traditional uses, identifying coumarins like columbianetin and its derivatives as key bioactive constituents responsible for the plant's anti-inflammatory effects.[2][4]

This guide offers a comprehensive technical overview of the molecular mechanisms underpinning the anti-inflammatory action of this compound and its related compounds. By synthesizing findings from cellular and preclinical models, we aim to provide drug development professionals and researchers with a detailed understanding of its therapeutic potential as a multi-target anti-inflammatory agent.

Section 1: Core Molecular Mechanisms of Action

The anti-inflammatory efficacy of this compound stems from its ability to modulate multiple, interconnected signaling pathways that are fundamental to the inflammatory response. While research on the acetate ester itself is emerging, extensive studies on its parent compound, columbianetin (CBT), and the structurally similar coumarin, columbianadin (CBN), provide a robust framework for understanding its activity. The primary mechanisms include the potent suppression of the NF-κB and MAPK signaling cascades and the likely modulation of the NLRP3 inflammasome.

Attenuation of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) family of transcription factors serves as a master regulator of the inflammatory response.[5] Upon activation by stimuli such as lipopolysaccharide (LPS) from Gram-negative bacteria, NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

Columbianetin has been shown to be a potent inhibitor of this pathway. Studies using LPS-stimulated human peripheral blood mononuclear cells (PBMCs) demonstrated that columbianetin significantly suppresses the activation of NF-κB.[6][7] The mechanism appears to be targeted at the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway. Columbianetin inhibits the activation of NOD1 and its downstream adaptor protein, RIP2, thereby preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][8] This blockade effectively halts the nuclear translocation of the active p65 subunit of NF-κB. The downstream consequence is a marked, dose-dependent reduction in the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β).[6][7]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways—comprising c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38—are critical transducers of extracellular signals that regulate inflammation, cell proliferation, and apoptosis.[9] These pathways are often activated in parallel with NF-κB and can influence its activity.[10]

Studies on the related compound columbianadin (CBN) reveal that it effectively suppresses the LPS-induced phosphorylation of both ERK and JNK in RAW 264.7 macrophages.[11] This inhibition of upstream kinases is significant because the ERK and JNK pathways are known to mediate the activation of NF-κB.[11] By dampening MAPK signaling, this compound can exert a secondary, indirect inhibitory effect on NF-κB activation, in addition to its more direct actions on the NOD1 pathway. This dual-pronged attack on pro-inflammatory signaling highlights its potential for robust efficacy.

Potential Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a sentinel role in innate immunity.[12] Upon activation by a wide range of danger signals, the NLRP3 inflammasome assembles and activates caspase-1.[13] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[14]

While direct studies on this compound's effect on the NLRP3 inflammasome are still needed, its known mechanism provides a strong rationale for its involvement. The consistent and potent inhibition of mature IL-1β production by columbianetin strongly suggests an interaction with this pathway.[6][15] The activation of the NLRP3 inflammasome requires two signals: a priming signal, typically via NF-κB to upregulate NLRP3 and pro-IL-1β expression, and an activation signal.[16] By inhibiting the NF-κB (priming) signal, this compound already curtails a critical step for inflammasome function. Furthermore, acetate itself has been demonstrated to attenuate inflammasome activation by promoting NLRP3 ubiquitination and degradation.[17] This suggests that the acetate moiety of this compound could contribute directly to inflammasome suppression, making this a critical and promising area for future investigation.

Other Contributing Mechanisms

-

COX-2 Inhibition: Columbianetin has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are central mediators of pain and inflammation.[18] This action is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Autophagy Activation: In a model of osteoarthritis, columbianetin was found to protect chondrocytes from LPS-induced inflammation and apoptosis by activating autophagy.[15] This effect was mediated through the inhibition of serum and glucocorticoid-induced protein kinase 1 (SGK1).[15]

Section 2: Experimental Validation: Protocols and Methodologies

To empower researchers to investigate the anti-inflammatory properties of this compound, this section provides validated, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Analysis of Anti-Inflammatory Activity

Protocol 2.1.1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to assess the ability of this compound to suppress the production of key inflammatory mediators in a standard macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine/NO measurement, or shorter time points like 30-60 minutes for phosphorylation analysis).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Collect the supernatant and measure nitrite concentration using the Griess reagent.

-

Cytokine Quantification: Collect the supernatant and measure levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

Protein Expression: Lyse the cells and perform Western blot analysis to determine the expression levels of total and phosphorylated p65, IκBα, ERK, and JNK.

-

Table 1: Representative Data on Cytokine Inhibition by Coumarins

| Compound | Cell Type | Cytokine | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Columbianadin | THP-1 | TNF-α | ~40 | [8] |

| Columbianadin | THP-1 | IL-1β | ~50 | [8] |

| Columbianadin | THP-1 | MCP-1 | ~45 | [8] |

| Columbianetin | PBMC | TNF-α | Dose-dependent | [6] |

| Columbianetin | PBMC | IL-6 | Dose-dependent |[6] |

Note: Data is for related compounds and serves as an expected trend for this compound.

In Vivo Assessment of Efficacy

Protocol 2.2.1: Carrageenan-Induced Paw Edema in Rats

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.[21][22]

Methodology:

-

Animals: Use male Wistar rats (180–220 g). Acclimatize them for at least one week.

-

Grouping: Randomly divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Dosing: Administer the respective vehicle, positive control, or test compound orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

Table 2: Data Recording for Paw Edema Assay

| Group | Treatment (mg/kg) | Paw Volume at t=0 (mL) | Paw Volume at t=3h (mL) | ΔV (Volume Increase) | % Inhibition |

|---|---|---|---|---|---|

| 1 | Vehicle | 0% | |||

| 2 | Indomethacin (10) | ||||

| 3 | CBA (50) | ||||

| 4 | CBA (100) |

| 5 | CBA (200) | | | | |

Section 3: Synthesis and Future Directions

This compound emerges as a promising natural product with a sophisticated, multi-target mechanism of action against inflammation. Its ability to concurrently inhibit the master inflammatory signaling pathways of NF-κB and MAPK provides a strong rationale for its efficacy. The downstream suppression of a broad range of inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (via COX-2), positions it as a compelling lead compound for further development.

Future research should prioritize:

-

NLRP3 Inflammasome Validation: Definitive studies are required to confirm the inhibitory effect of this compound on NLRP3 inflammasome assembly and activation. This would solidify its role as a modulator of IL-1β processing.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for translating preclinical efficacy into viable therapeutic applications.

-

Chronic Disease Models: While its efficacy in acute models is clear, evaluating this compound in chronic inflammatory models, such as collagen-induced arthritis or inflammatory bowel disease, will be essential to determine its potential for long-term therapeutic use.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

By continuing to unravel its complex pharmacology, the scientific community can fully harness the therapeutic potential of this traditionally valued natural compound.

References

Sources

- 1. This compound | C16H16O5 | CID 161409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on Chemical Constituents of Radix Angelicae pubescentis | E3S Web of Conferences [e3s-conferences.org]

- 3. Phytochemistry and Biological Activities of Murraya Species | MDPI [mdpi.com]

- 4. Traditional Chinese Medicine of Angelicae Pubescentis Radix: A Review of Phytochemistry, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The NLRP3 inflammasome: a therapeutic target of phytochemicals in treating atherosclerosis (a systematic review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal Plants, Phytochemicals and Regulation of the NLRP3 Inflammasome in Inflammatory Bowel Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Columbianetin alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

O-Acetylcolumbianetin: A Technical Guide to its Discovery, Synthesis, and Biological Significance

This guide provides an in-depth technical exploration of O-Acetylcolumbianetin, an angular furanocoumarin with emerging therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document navigates the journey from its natural origins to its chemical synthesis and biological evaluation. The content is structured to deliver not just procedural steps but also the scientific rationale that underpins experimental design and interpretation.

Part 1: Discovery and Natural Occurrence

The Angelica Genus: A Rich Reservoir of Bioactive Coumarins

O-Acetylcolumbianetin belongs to the extensive family of coumarins, a class of secondary metabolites widely distributed in the plant kingdom. The primary natural sources of this compound are plants from the Angelica genus, a member of the Apiaceae (or Umbelliferae) family.[1] This genus comprises approximately 110 species, many of which have been cornerstones of traditional medicine in Asia and Europe for centuries.[2] Species such as Angelica dahurica, Angelica archangelica, and Angelica pubescens are particularly renowned for their rich coumarin content and associated medicinal properties, which include anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3]

Isolation and Structure Elucidation of O-Acetylcolumbianetin

O-Acetylcolumbianetin is structurally defined as the acetate ester of columbianetin.[1] Its discovery and isolation are intrinsically linked to the phytochemical investigation of various plant species. While a singular, seminal publication detailing its first isolation is not readily apparent in a broad search of the literature, its presence has been documented in plants such as Cnidium monnieri and Murraya siamensis.[1]

The process of isolating O-Acetylcolumbianetin from its natural sources typically involves the extraction of dried plant material, often the roots, with organic solvents. A general workflow for the isolation of coumarins from Angelica species is outlined below.

-

Plant Material Preparation:

-

Obtain dried and powdered root material of a relevant Angelica species.

-

The fine powder consistency increases the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or chloroform) at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus, which continuously percolates fresh, heated solvent through the plant material.

-

Following extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation and Purification:

-

The crude extract, a complex mixture of compounds, is then subjected to chromatographic separation.

-

Column Chromatography: A common technique involves silica gel column chromatography with a gradient elution system, typically using a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of fluorescent spots, a characteristic feature of many coumarins under UV light.

-

Fractions containing the compound of interest are pooled and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

The structural elucidation of O-Acetylcolumbianetin relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Determines the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl and the lactone ring.

Part 2: Chemical Synthesis of O-Acetylcolumbianetin

The chemical synthesis of O-Acetylcolumbianetin is approached through the synthesis of its precursor, columbianetin, followed by acetylation. The angular furanocoumarin core of columbianetin presents a significant synthetic challenge.

Synthesis of the Precursor: (±)-Columbianetin

A notable and efficient approach to the synthesis of racemic columbianetin is a domino on-water, in-water process.[2] This strategy emphasizes operational simplicity and environmental consciousness. The key steps in a representative synthesis of the angular furanocoumarin scaffold are outlined below.

Caption: A generalized synthetic approach to (±)-Columbianetin.

Final Step: Acetylation of Columbianetin

The final step in the synthesis of O-Acetylcolumbianetin is the acetylation of the tertiary hydroxyl group of columbianetin. This is a standard esterification reaction.

-

Reactant Preparation:

-

Dissolve (±)-columbianetin in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, pyridine or triethylamine, to act as a catalyst and to neutralize the acetic acid byproduct.

-

-

Acetylation Reaction:

-

Cool the solution in an ice bath.

-

Add acetic anhydride or acetyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield O-Acetylcolumbianetin.

-

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Domino Reaction | Key Intermediate | (±)-Columbianetin | 75-85 |

| 2 | Acetylation | (±)-Columbianetin | (±)-O-Acetylcolumbianetin | >90 |

Part 3: Biological Significance and Therapeutic Potential

The biological activities of O-Acetylcolumbianetin are an area of active research, with studies on related compounds providing a strong indication of its therapeutic potential. The acetylation of a parent compound can significantly alter its pharmacological properties, including bioavailability and potency.[4][5]

Anti-inflammatory Activity

Coumarins isolated from Angelica species are well-documented for their anti-inflammatory effects.[6] Columbianadin, a structurally related compound, has been shown to exert its anti-inflammatory action by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] It is plausible that O-Acetylcolumbianetin shares a similar mechanism of action.

Caption: Postulated inhibition of the NF-κB pathway by O-Acetylcolumbianetin.

Antimicrobial Activity

Many natural polyphenolic compounds, including coumarins, exhibit antimicrobial properties.[7][8] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with biofilm formation.[8] The potential of O-Acetylcolumbianetin as an antimicrobial agent warrants further investigation against a broad spectrum of pathogenic bacteria and fungi.

Anticancer Activity

The anticancer potential of flavonoids and related phenolic compounds is a significant area of drug discovery research.[9][10] These compounds can modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[9] Studies on acetylated derivatives of other natural products have shown that acetylation can enhance their anticancer activity and bioavailability.[4][5][11] For instance, acetylated quercetin has demonstrated significant cell proliferation inhibition and apoptosis induction in breast cancer cells.[11] This suggests that O-Acetylcolumbianetin could possess enhanced anticancer properties compared to its parent compound, columbianetin.

Part 4: Future Directions and Conclusion

O-Acetylcolumbianetin stands as a promising natural product with a rich chemical and potential pharmacological profile. While the foundational knowledge of its discovery, synthesis, and the biological activities of related compounds is established, further research is imperative.

Key areas for future investigation include:

-

Definitive Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to elucidate the specific anti-inflammatory, antimicrobial, and anticancer mechanisms of O-Acetylcolumbianetin.

-

Stereoselective Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure O-Acetylcolumbianetin is crucial for detailed structure-activity relationship studies and potential clinical development.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of O-Acetylcolumbianetin is essential for its progression as a therapeutic candidate.

References

-

PubChem. Columbianetin acetate. [Link]

-

ResearchGate. Accessing columbianetin-containing natural products via a domino on-water, in-water process. [Link]

-

MDPI. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review. [Link]

-

PubMed. Research Progress of Coumarins in the Genus Angelica. [Link]

-

PubMed Central. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. [Link]

-

ResearchGate. Isolation of ( ؉ )-columbianetin from Angelica pubescens roots. Crude... [Link]

-

MDPI. Antimicrobial Activities of Natural Bioactive Polyphenols. [Link]

-

MDPI. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. [Link]

-

PubMed Central. Anticancer Activity of Natural Compounds from Plant and Marine Environment. [Link]

-

PubMed Central. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

-

PubMed Central. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. [Link]

-

PubMed Central. Antinociceptive and Anti-Inflammatory Activities of Acetonic Extract from Bougainvillea x buttiana (var. Rose). [Link]

-

PubMed. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. [Link]

-

MDPI. Anti-Inflammatory Activity of Natural Products. [Link]

-

MDPI. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle. [Link]

-

MDPI. Effect of Tea Polyphenol Compounds on Anticancer Drugs in Terms of Anti-Tumor Activity, Toxicology, and Pharmacokinetics. [Link]

-

springermedizin.de. Antibacterial activities of the extracts, fractions and isolated compounds from Canarium patentinervium Miq. against bacterial clinical isolates. [Link]

-

ResearchGate. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. [Link]

-

PubMed. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi. [Link]

-

PubMed. Chemical Acetylation and Deacetylation. [Link]

-

Research With Rutgers. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. [Link]

-

ResearchGate. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]

-

ClinicalTrials.gov. Oral N-acetylcysteine for Retinitis Pigmentosa (NAC Attack). [Link]

-

CURE EPILEPSY. Clinical Pharmacology and Pharmacokinetics of Oxcarbazepine. [Link]

-

DDrare. Obeticholic Acid (OCA). [Link]

Sources

- 1. This compound | C16H16O5 | CID 161409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of Natural Bioactive Polyphenols [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Columbianetin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Natural Furanocoumarin

Columbianetin acetate, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. Found in various plant species, including those of the Cnidium and Murraya genera, this acetate ester of columbianetin presents a compelling scaffold for drug discovery and development. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential, as these characteristics fundamentally govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Chemical Identity and Structure

A precise understanding of the chemical identity of this compound is the foundation upon which all other physicochemical characterizations are built.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate

-

Synonyms: (+)-Columbianetin acetate, O-Acetylcolumbianetin, Libanoridin

-

CAS Number: 23180-65-6

-

Chemical Formula: C₁₆H₁₆O₅

-

Molecular Weight: 288.29 g/mol

-

Chemical Class: Furanocoumarin, Acetate Ester

Molecular Structure